molecular formula C22H38O B14220261 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol CAS No. 816462-78-9

2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol

Cat. No.: B14220261
CAS No.: 816462-78-9
M. Wt: 318.5 g/mol
InChI Key: VJRINUKEPADBHG-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by its bulky tert-butyl groups and an ethylhexyl side chain attached to the phenolic ring. It is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, fuels, and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as aluminum chloride or triflic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the desired positions on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, is also common in industrial processes to facilitate the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or functionalized phenols .

Scientific Research Applications

2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is unique due to its combination of bulky tert-butyl groups and a long ethylhexyl side chain. This structure provides enhanced steric protection and increased solubility in non-polar solvents, making it particularly effective in stabilizing hydrocarbon-based products .

Properties

CAS No.

816462-78-9

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(2-ethylhexyl)phenol

InChI

InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3

InChI Key

VJRINUKEPADBHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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